

An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-hydroxyphenyllactate*

Cat. No.: *B123307*

[Get Quote](#)

Abstract

Methyl 4-hydroxyphenyllactate (MeHPLA) is a phenolic ester of significant interest in biomedical research, particularly in oncology and cell biology. Identified as an endogenous ligand for nuclear type II binding sites, it plays a role in regulating cell growth and proliferation. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its chemical identity, a detailed safety and handling profile, a representative synthesis protocol, and its primary applications. The objective is to furnish the scientific community with the critical data and procedural knowledge necessary for the safe and effective use of this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

Methyl 4-hydroxyphenyllactate, also known as Methyl p-hydroxyphenyllactate or 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester, is a derivative of 4-hydroxyphenyllactic acid, a human and bacterial metabolite of tyrosine^{[1][2]}. Its unique structure, featuring a phenolic ring and a lactate ester moiety, is central to its biological activity.

Table 1: Chemical Identifiers and Properties of **Methyl 4-hydroxyphenyllactate**

Property	Value	Source(s)
CAS Number	51095-47-7	[3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[3] [5] [7]
Molecular Weight	196.2 g/mol	[5] [7]
Appearance	Solid	[5]
Boiling Point	356.2 ± 27.0 °C (Predicted)	[7]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[7]
Purity	Typically >98% (Commercial)	[5]

Comprehensive Safety and Handling Protocol

While a comprehensive Safety Data Sheet (SDS) from a primary manufacturer is not readily available, aggregated data from chemical suppliers and databases allows for the construction of a robust safety profile. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, which is typical for phenolic compounds.

GHS Hazard Identification

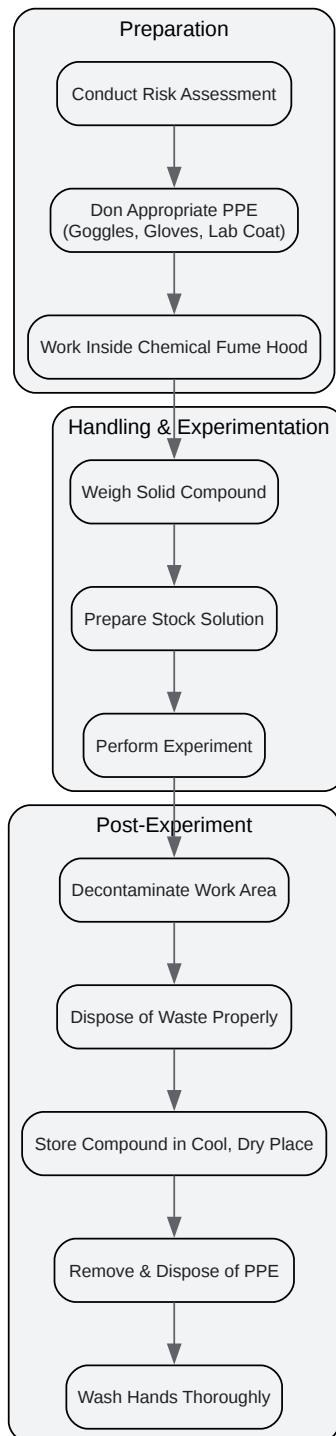
Based on available data, **Methyl 4-hydroxyphenyllactate** is classified with the following hazards. It is crucial to note that this compound is considered not fully tested and should be handled with care as if it were hazardous.

Table 2: GHS Hazard and Precautionary Statements

Code	Statement	Classification	Source(s)
H315	Causes skin irritation	Skin Corrosion/Irritation Category 2	[8][9]
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation Category 2A	[8][9]
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure) Category 3	[8][9]
P261	Avoid breathing dust/fume/gas/mist/vapors/spray	Precautionary Statement (Prevention)	[8]
P280	Wear protective gloves/protective clothing/eye protection/face protection	Precautionary Statement (Prevention)	[8]
P302+P352	IF ON SKIN: Wash with plenty of soap and water	Precautionary Statement (Response)	[8]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	Precautionary Statement (Response)	[8]

Step-by-Step Safe Handling and Storage Protocol

This protocol is designed to ensure user safety and maintain the integrity of the compound. The causality for these steps is rooted in mitigating the risks identified (irritation, inhalation) and


preventing compound degradation.

- Engineering Controls: All handling of solid MeHPLA and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. Facilities must be equipped with an operational eyewash station and safety shower.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles.
 - Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
 - Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
- Weighing and Solution Preparation:
 - When weighing the solid compound, use a spatula and perform the task over a weigh boat within the fume hood to contain any dust.
 - To prepare a stock solution, add the solvent to the pre-weighed solid slowly to avoid splashing. For enhanced solubility, the tube may be warmed to 37°C and sonicated[5].
- Storage: Store the compound in a tightly sealed container in a cool, dry place[5]. Some suppliers recommend refrigeration (2-8°C) for long-term stability[10]. Protect from light and moisture.
- Spill & Disposal:
 - Spill: In case of a spill, cordon off the area. For a small solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
 - Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for safely handling **Methyl 4-hydroxyphenyllactate** in a laboratory setting.

Workflow: Safe Handling of Methyl 4-hydroxyphenyllactate

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of MeHPLA.

Representative Synthesis Protocol: Fischer Esterification

Methyl 4-hydroxyphenyllactate can be synthesized from its parent carboxylic acid, 4-hydroxyphenyllactic acid, via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and cost-effective method for producing methyl esters.

Reaction: 4-hydroxyphenyllactic acid + Methanol $\xrightarrow{-(H_2SO_4)}$ **Methyl 4-hydroxyphenyllactate** + Water

Materials:

- 4-Hydroxyphenyllactic acid (1.0 eq)
- Methanol (Anhydrous, 20 vol)
- Sulfuric Acid (Concentrated, 0.1 eq)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenyllactic acid and anhydrous methanol.
- Catalyst Addition: Stir the suspension and place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise. Causality: The exothermic reaction is controlled by cooling, preventing potential boiling of the methanol.

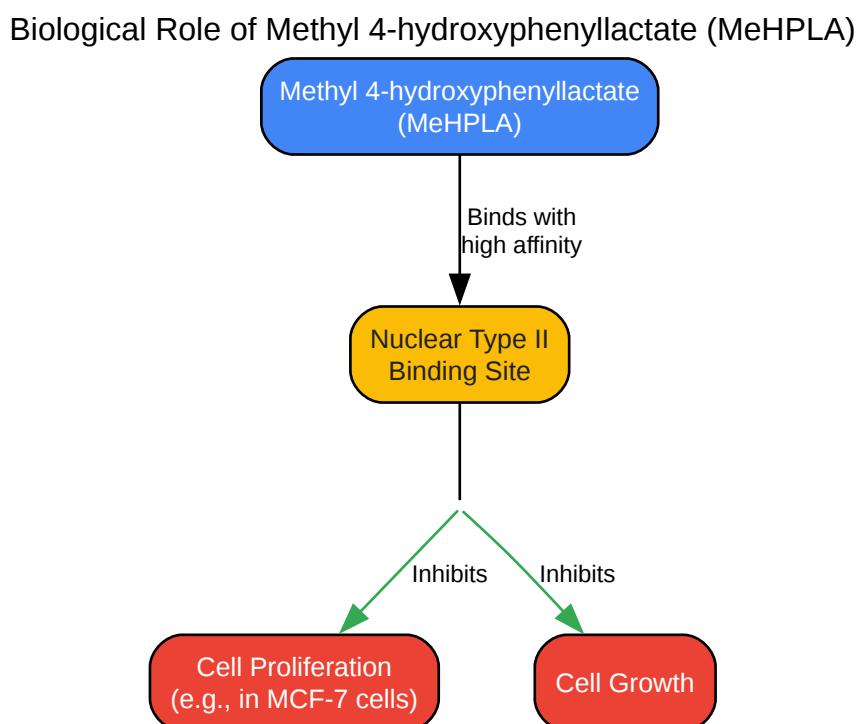
- Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
- Extraction: Pour the concentrated mixture into a separatory funnel containing cold deionized water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally brine. Causality: The bicarbonate wash is critical to remove the sulfuric acid, and the brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **Methyl 4-hydroxyphenyllactate** can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Research and Drug Development

The primary research application of **Methyl 4-hydroxyphenyllactate** stems from its activity as a cell growth-regulating agent.

Ligand for Nuclear Type II Binding Sites and Anti-proliferative Activity

Pioneering research has identified MeHPLA as an endogenous ligand for nuclear type II estrogen binding sites[11]. These sites are distinct from the classical estrogen receptor (ER α) and are implicated in the regulation of cell proliferation.


- Mechanism of Action: MeHPLA binds to these nuclear type II sites with high affinity. This binding event is associated with the inhibition of cell growth and proliferation. Studies have demonstrated that physiological concentrations of MeHPLA can block estradiol-stimulated uterine growth in vivo and inhibit the growth of MCF-7 human breast cancer cells in vitro[11].

Its metabolic fate and effects on mammary tumor growth have also been investigated, highlighting its potential as a modulator of malignant cell growth[4].

Potential as a Biomarker

The parent compound, 4-hydroxyphenyllactic acid (HPLA), is a known metabolite of tyrosine produced by both human and gut microbiota metabolism[1]. Elevated levels of HPLA have been identified as a potential biomarker for certain metabolic disorders and have been studied for their prognostic value in critically ill patients and those with post-COVID-19 syndrome[1]. While MeHPLA itself is not the primary biomarker, its study is intrinsically linked to understanding the metabolic pathways and biological significance of HPLA.

The role of MeHPLA in cell regulation is visualized in the pathway below.

[Click to download full resolution via product page](#)

Caption: MeHPLA binds to nuclear type II sites, leading to inhibition of cell growth.

Conclusion

Methyl 4-hydroxyphenyllactate (CAS: 51095-47-7) is a valuable research compound with defined anti-proliferative properties. While it presents moderate irritation hazards, these can be effectively managed by adhering to the detailed handling and storage protocols outlined in this guide. Understanding its synthesis, safety profile, and biological mechanism of action enables researchers to utilize this molecule confidently and safely, furthering investigations into cell growth regulation and potential therapeutic pathways.

References

- ChemWhat.
- BioCrick.
- MySkinRecipes.
- Markaverich, B. M., Roberts, R. R., Finney, R. W., & Clark, J. H. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. *The Journal of biological chemistry*, 263(15), 7203–7210. [\[Link\]](#)
- PubChem. (+)-3-(4-Hydroxyphenyl)
- Human Metabolome Database. Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [\[Link\]](#)
- Rupa Health. 4-Hydroxyphenyllactic Acid. [\[Link\]](#)
- Healthmatters.io. 4-Hydroxphenyllactic - Organic Acids. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [\[rupahealth.com\]](http://rupahealth.com)
- 2. 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [\[healthmatters.io\]](http://healthmatters.io)
- 3. chemwhat.com [\[chemwhat.com\]](http://chemwhat.com)
- 4. medchemexpress.com [\[medchemexpress.com\]](http://medchemexpress.com)

- 5. biocrick.com [biocrick.com]
- 6. methyl 4-hydroxyphenyllactate | 51095-47-7 [m.chemicalbook.com]
- 7. Methyl p-hydroxyphenyllactate [myskinrecipes.com]
- 8. aksci.com [aksci.com]
- 9. (+)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate: Properties, Safety, and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123307#methyl-4-hydroxyphenyllactate-cas-number-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com